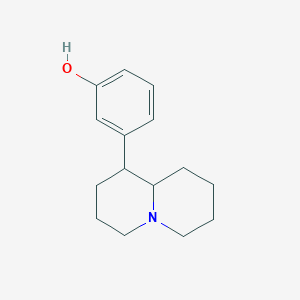

3-(Octahydro-quinolizin-1-yl)-phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)phenol |

InChI |

InChI=1S/C15H21NO/c17-13-6-3-5-12(11-13)14-7-4-10-16-9-2-1-8-15(14)16/h3,5-6,11,14-15,17H,1-2,4,7-10H2 |

InChI Key |

RUTLNJGVITWMQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CCCC(C2C1)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Octahydro Quinolizin 1 Yl Phenol

Retrosynthetic Analysis and Strategic Disconnections for the 3-(Octahydro-quinolizin-1-yl)-phenol Framework

A retrosynthetic analysis of this compound reveals several potential bond disconnections to simplify the target molecule into readily available starting materials. The most logical disconnections are at the C1-aryl bond and within the quinolizidine (B1214090) ring system itself.

One primary disconnection strategy involves breaking the C1-C(aryl) bond. This leads to a quinolizidine cation equivalent and a phenolic organometallic species, such as a Grignard or organolithium reagent. This approach, however, can be complicated by the reactivity of the phenolic hydroxyl group. A more viable alternative is a disconnection that leads to a quinolizidinone intermediate and a protected 3-hydroxyphenyl bromide.

A deeper retrosynthetic analysis focuses on the construction of the bicyclic quinolizidine core. Common strategies for forming this ring system include intramolecular cyclization reactions. mdpi.com A key disconnection breaks the N-C9a and C1-C9 bonds, leading to a piperidine-based precursor. This precursor can be further simplified through disconnections of the piperidine (B6355638) ring, often leading back to acyclic amino-aldehyde or amino-ketone precursors. These acyclic precursors are typically derived from simpler, commercially available starting materials. youtube.com

Another powerful strategy for constructing the quinolizidine skeleton is the use of imino-Diels-Alder reactions, which can form the tetrahydropyridine (B1245486) ring, a key component of the quinolizidine system, in a highly controlled manner. mdpi.com Further intramolecular cyclization would then complete the bicyclic framework.

Development and Optimization of Stereoselective and Enantioselective Synthetic Routes to this compound

Achieving stereocontrol in the synthesis of this compound is critical, as the molecule contains multiple stereocenters. The development of stereoselective and enantioselective routes is paramount for accessing specific stereoisomers.

One approach to stereocontrol involves the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines can be employed to direct the stereochemical outcome of nucleophilic additions to form key chiral intermediates. mdpi.com The sulfinyl group can effectively control the facial selectivity of the addition, leading to high diastereomeric excesses.

Organocatalysis offers another powerful tool for the enantioselective synthesis of the quinolizidine framework. Proline-catalyzed intramolecular Mannich cyclizations, for example, can be used to construct the bicyclic system with high enantioselectivity. mdpi.com Similarly, organocatalytic aza-conjugate addition reactions can establish key stereocenters within the piperidine ring precursor. chemistryviews.org

Substrate-controlled reactions are also crucial. An intramolecular heteroatom Michael addition can be employed to establish a specific stereocenter with high diastereoselectivity, guided by the existing stereochemistry within the substrate. nih.gov The choice of reducing agents for the reduction of cyclic imines or enamines within the synthetic sequence can also significantly influence the stereochemical outcome at the newly formed stereocenters.

Below is a table summarizing potential stereoselective reactions and their typical outcomes based on related systems:

| Reaction Type | Catalyst/Auxiliary | Key Transformation | Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Asymmetric Nucleophilic Addition | N-tert-butanesulfinyl auxiliary | Formation of chiral amine | >95:5 d.r. |

| Intramolecular Mannich Reaction | L-proline | Quinolizidine ring formation | up to 99% e.e. |

| Aza-Conjugate Addition | Chiral organocatalyst | Piperidine ring functionalization | >90% e.e. |

| Substrate-Controlled Michael Addition | Lewis Acid | Cyclization to form quinolizidine precursor | >90:10 d.r. |

Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be explored to enhance sustainability.

One key principle is the use of less hazardous chemical syntheses. This involves choosing reagents and reaction pathways that minimize toxicity. For example, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical fluids can significantly improve the safety and environmental profile of the synthesis. tautobiotech.comresearchgate.net The use of deep eutectic solvents (DESs) also presents a promising green alternative for extraction and reaction media. researchgate.net

Biocatalysis offers another avenue for greening the synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions, often in aqueous media. For instance, the biosynthesis of quinolizidine alkaloids in plants utilizes enzymes like lysine (B10760008) decarboxylase, which could potentially be harnessed or mimicked in a synthetic setting. nih.govfrontiersin.org

Atom economy is another central tenet of green chemistry. Reactions like the Diels-Alder cycloaddition are highly atom-economical as all the atoms of the reactants are incorporated into the product. Designing synthetic routes that maximize the use of such reactions can minimize waste generation.

Derivatization Strategies for the Octahydroquinolizine and Phenolic Moieties of this compound

The presence of both a secondary amine within the quinolizidine ring and a phenolic hydroxyl group provides two reactive handles for the derivatization of this compound. These derivatizations can be used to explore structure-activity relationships or to modify the physicochemical properties of the molecule.

Derivatization of the Phenolic Moiety:

The phenolic hydroxyl group can undergo a variety of classical reactions. nih.gov

Etherification: Reaction with alkyl halides in the presence of a base (e.g., Williamson ether synthesis) can yield a range of ethers.

Esterification: Acylation with acid chlorides or anhydrides, often in the presence of a base like pyridine, produces the corresponding esters. nih.gov

Silylation: Treatment with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) can protect the hydroxyl group or prepare the compound for analysis by gas chromatography. researchgate.net

Derivatization of the Octahydroquinolizine Moiety:

The nitrogen atom of the quinolizidine ring is a nucleophilic and basic center.

N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts.

N-Acylation: Treatment with acid chlorides or anhydrides can form the corresponding amides.

N-Oxidation: Oxidation with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can yield the N-oxide.

The table below outlines some common derivatization reactions:

| Moiety | Reaction Type | Reagent | Product |

| Phenolic | Etherification | Alkyl halide, Base | Ether |

| Phenolic | Esterification | Acid chloride, Pyridine | Ester |

| Quinolizidine | N-Alkylation | Alkyl halide | Quaternary ammonium salt |

| Quinolizidine | N-Acylation | Acid anhydride | N-acylquinolizidine |

Methodologies for the Purification and Isolation of this compound and its Synthetic Intermediates

The purification and isolation of this compound and its synthetic intermediates are crucial steps to obtain materials of high purity. Due to the basic nature of the quinolizidine nitrogen and the acidic nature of the phenolic hydroxyl group, a combination of techniques is often necessary.

Extraction:

Acid-base extraction is a powerful technique for separating the target compound from non-basic or non-acidic impurities. The compound can be extracted from an organic solvent into an aqueous acid solution. After washing the aqueous layer with an organic solvent to remove neutral impurities, the pH is adjusted to be basic, and the product is extracted back into an organic solvent. mdpi.comresearchgate.net

Chromatography:

Column Chromatography: Silica gel chromatography is a standard method for purifying intermediates. Given the basic nature of the quinolizidine moiety, it is often necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent tailing and improve separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is a valuable tool. Reversed-phase columns are commonly used, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. tautobiotech.com

High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the separation of natural products and can be applied to the purification of quinolizidine alkaloids. It is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. tautobiotech.com

Crystallization:

If the final compound or its intermediates are crystalline solids, crystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and is determined empirically.

The following table summarizes common purification techniques:

| Technique | Principle | Application |

| Acid-Base Extraction | Differential solubility based on pH | Separation from neutral impurities |

| Silica Gel Chromatography | Adsorption | Purification of synthetic intermediates |

| Preparative HPLC | Partition | High-purity final product isolation |

| HSCCC | Liquid-liquid partition | Purification without solid support |

| Crystallization | Differential solubility | Final purification of solid compounds |

Advanced Structural Elucidation and Conformational Analysis of 3 Octahydro Quinolizin 1 Yl Phenol

Detailed Spectroscopic Characterization of 3-(Octahydro-quinolizin-1-yl)-phenol using High-Resolution NMR and Mass Spectrometry

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound.

High-Resolution NMR Spectroscopy:

One-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals of the this compound skeleton. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish the connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons, which is vital for assembling the quinolizidine (B1214090) and phenolic fragments.

The chemical shifts of the protons and carbons in the quinolizidine ring system are sensitive to their stereochemical environment. For instance, the relative orientation of the hydrogen atoms at the chiral centers and the conformation of the fused six-membered rings can be inferred from the coupling constants and the presence of Nuclear Overhauser Effects (NOEs) in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.govresearchgate.net These NOEs indicate through-space proximity between specific protons, providing critical information for determining the relative configuration and predominant conformation of the quinolizidine moiety. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for the Quinolizidine Alkaloid Core

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | 2.5 - 3.0 | 60 - 65 |

| C-2 | 1.4 - 1.8 | 25 - 30 |

| C-3 | 1.4 - 1.8 | 20 - 25 |

| C-4 | 1.9 - 2.2 | 30 - 35 |

| C-6 | 2.8 - 3.2 | 50 - 55 |

| C-7 | 1.5 - 1.9 | 24 - 29 |

| C-8 | 1.5 - 1.9 | 24 - 29 |

| C-9 | 1.9 - 2.2 | 30 - 35 |

| C-10 | 2.5 - 3.0 | 55 - 60 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry:

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound. Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is readily observed, confirming the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to probe the fragmentation pathways. The quinolizidine skeleton undergoes characteristic cleavages. nih.govchem-soc.si Common fragmentation patterns for bis-quinolizidine alkaloids, which share the core quinolizidine structure, involve the cleavage of specific carbon-carbon and carbon-nitrogen bonds within the ring system. nih.gov For instance, the cleavage of bonds such as C7-C17 and C9-C11 in the lupanine (B156748) skeleton, a related bis-quinolizidine alkaloid, is a characteristic feature. nih.gov The fragmentation of the quinolizidine ring system can lead to the formation of diagnostic fragment ions. nih.govchem-soc.si The presence of the phenolic group will also influence the fragmentation, potentially leading to the loss of neutral molecules like water or carbon monoxide under certain conditions. researchgate.net

X-ray Crystallographic Analysis for Absolute Stereochemistry and Solid-State Conformation of this compound

X-ray crystallography provides unambiguous determination of the absolute stereochemistry and the precise solid-state conformation of this compound. By analyzing the diffraction pattern of a single crystal, a three-dimensional electron density map of the molecule can be generated. This allows for the precise measurement of bond lengths, bond angles, and torsion angles.

For complex molecules with multiple chiral centers, such as the quinolizidine alkaloids, X-ray crystallography is the gold standard for assigning the absolute configuration of each stereocenter. nih.gov The crystal structure of related Cinchona alkaloids, for example, reveals how the molecules pack in the solid state, often forming helical motifs through hydrogen bonding. nih.gov In the case of this compound, the analysis would reveal the conformation of the quinolizidine ring system (e.g., trans- or cis-fused) and the relative orientation of the phenol (B47542) substituent. The crystal packing is influenced by intermolecular forces, particularly hydrogen bonding involving the phenolic hydroxyl group and the quinolizidine nitrogen atom.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding in this compound. researchgate.net

Functional Group Analysis:

The FTIR and Raman spectra will exhibit characteristic vibrational modes corresponding to the different functional groups present in the molecule.

O-H Stretching: The phenolic hydroxyl group will show a characteristic O-H stretching vibration. The position and shape of this band are highly sensitive to hydrogen bonding. A sharp band around 3600 cm⁻¹ is indicative of a free, non-hydrogen-bonded O-H group, while a broad band at lower frequencies (typically 3200-3500 cm⁻¹) suggests the presence of intermolecular hydrogen bonding. researchgate.netnih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the phenol ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the quinolizidine ring will be observed below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations of the phenol ring will be found in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenol will appear in the 1200-1300 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the quinolizidine moiety will be present in the 1000-1200 cm⁻¹ region.

Hydrogen Bonding Analysis:

The presence and strength of hydrogen bonding significantly influence the vibrational spectra. unige.chscirp.org In the solid state or in concentrated solutions, the phenolic O-H group of one molecule can form a hydrogen bond with the nitrogen atom of the quinolizidine ring of another molecule. This interaction leads to a broadening and a shift to lower frequency of the O-H stretching band in the FTIR spectrum. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bond.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching (free) | ~3600 |

| Phenolic O-H | Stretching (H-bonded) | 3200 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

| Aliphatic C-N | Stretching | 1000 - 1200 |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Conformational Studies of this compound

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and investigating the conformational properties of chiral molecules like this compound.

Since this compound possesses multiple chiral centers, it can exist as different enantiomers and diastereomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. This allows for the determination of the enantiomeric excess (ee) of a sample.

Dynamic NMR Techniques for Elucidating Conformational Exchange Processes in this compound

The quinolizidine ring system is not rigid and can undergo conformational exchange processes, such as ring inversion and nitrogen inversion. nih.gov Dynamic NMR spectroscopy is a powerful tool for studying these dynamic processes. huji.ac.ilspringernature.com

By recording NMR spectra at different temperatures (variable temperature NMR), it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and the signals may broaden and eventually decoalesce into separate signals for each conformer at the slow exchange limit.

From a detailed line shape analysis of the temperature-dependent NMR spectra, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. These parameters provide valuable insights into the energy barriers and the nature of the conformational dynamics of the quinolizidine ring system in this compound. This is analogous to how dynamic NMR has been used to study aromatic ring flips in proteins. nih.gov

Preclinical Pharmacological and Biological Investigations of 3 Octahydro Quinolizin 1 Yl Phenol Non Human in Vitro and in Vivo

Receptor Binding and Functional Assays for 3-(Octahydro-quinolizin-1-yl)-phenol at Key Neurotransmitter Receptors (e.g., GPCRs, Ion Channels)

There is no published data on the receptor binding affinities or functional activities of this compound at any neurotransmitter receptor.

Information regarding the agonist, antagonist, or modulatory effects of this compound at key receptors is not available.

No radioligand binding displacement studies for this compound have been reported in the scientific literature.

Enzyme Inhibition and Activation Profiling of this compound

There is no data available on the effects of this compound on enzyme activity.

Cellular Signal Transduction Pathways Modulated by this compound

The impact of this compound on any cellular signal transduction pathways has not been documented.

No studies have been found that quantify second messenger levels or protein phosphorylation events following cellular exposure to this compound.

There is no available data on gene expression or proteomic changes induced by this compound.

In Vivo Pharmacological Efficacy Studies of this compound in Established Animal Models of Disease

Consistent with the lack of in vitro data, there are no published in vivo studies on the pharmacological efficacy of this compound in any established animal models of disease.

No research has been published on the behavioral phenotyping or neurobiological assessment of this compound in rodent models.

Information regarding the specific effects of this compound on the central nervous system, cardiovascular system, or immune system is not available in the scientific literature.

There are no studies available that have investigated the modulation of any biological markers by this compound in preclinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Octahydro Quinolizin 1 Yl Phenol Analogs

Systematic Modification of the Phenolic Moiety: Impact on Biological Activity of 3-(Octahydro-quinolizin-1-yl)-phenol Derivatives

The phenolic hydroxyl group is a critical functional group that can engage in key hydrogen bonding interactions with biological targets. Its modification is a common strategy in medicinal chemistry to probe the binding pocket and modulate activity. Systematic variations of the phenolic moiety in this compound derivatives, such as altering the position of the hydroxyl group on the phenyl ring, converting it to a methoxy (B1213986) or other ether linkages, or replacing it with other functional groups like halogens or amides, can have a profound impact on biological activity. For instance, the position of the hydroxyl group (ortho, meta, or para) can significantly affect the molecule's conformation and its ability to form crucial interactions within a receptor's binding site.

While specific data for the this compound series is not extensively available in the public domain, general principles from related phenolic compounds suggest that such modifications would likely lead to significant changes in biological activity. nih.gov

Elucidation of Key Pharmacophores within the Octahydroquinolizine Scaffold of this compound

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, key pharmacophoric elements likely include the basic nitrogen of the quinolizidine (B1214090) ring, the aromatic ring of the phenol (B47542), and the hydroxyl group itself. The spatial arrangement of these features is critical for binding to a specific target.

Pharmacophore modeling studies, often conducted using computational methods, can help to define the essential three-dimensional arrangement of these features. unina.itresearchgate.net These models can then be used to design new analogs with improved potency and selectivity. The quinolizidine scaffold itself provides a rigid framework that holds the pharmacophoric elements in a defined orientation.

Stereochemical Dependence of Biological Activity for Enantiomers of this compound

The this compound molecule contains multiple stereocenters, leading to the existence of several stereoisomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Chemical Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized analogs.

For the this compound series, a QSAR study would involve compiling a dataset of analogs with their corresponding biological activities. Molecular descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would then be used to derive a mathematical equation that best describes the relationship between the descriptors and the activity. A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogs with potentially improved activity.

A hypothetical QSAR data table for a series of this compound analogs is presented below to illustrate the concept.

| Compound | R-group on Phenol | logP | Electronic Parameter (σ) | Steric Parameter (MR) | Biological Activity (IC₅₀, µM) |

| 1 | H | 3.5 | 0.00 | 1.03 | 1.2 |

| 2 | 4-Cl | 4.2 | 0.23 | 6.03 | 0.8 |

| 3 | 4-OCH₃ | 3.4 | -0.27 | 7.87 | 2.5 |

| 4 | 4-NO₂ | 3.6 | 0.78 | 7.36 | 0.5 |

| 5 | 3-CH₃ | 4.0 | -0.07 | 5.65 | 1.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Impact of Structural Modifications on In Vitro ADME Properties (Excluding Human Clinical Data)

In addition to biological activity, the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In vitro ADME assays are used early in the drug discovery process to assess these properties. wuxiapptec.combioduro.comnuvisan.comcriver.com

Structural modifications to the this compound scaffold can significantly impact its ADME profile. For example, increasing the lipophilicity by adding non-polar groups may improve membrane permeability but could also increase metabolic liability and plasma protein binding. Conversely, introducing polar groups might enhance solubility but could hinder cell penetration.

Key in vitro ADME parameters that would be evaluated for a series of this compound analogs include:

Solubility: The ability of the compound to dissolve in aqueous media.

Permeability: The ability to cross biological membranes, often assessed using Caco-2 cell monolayers.

Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes, typically evaluated using liver microsomes or hepatocytes.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its free concentration and availability to act on its target.

A hypothetical data table summarizing the in vitro ADME properties of some analogs is shown below.

| Compound | Modification | Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Plasma Protein Binding (%) |

| A | Parent | 50 | 5 | 30 | 85 |

| B | Addition of -OH | 150 | 2 | 45 | 70 |

| C | Addition of -F | 45 | 6 | 25 | 90 |

| D | Methylation of N | 60 | 4 | 15 | 88 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

By systematically modifying the structure and evaluating the impact on both biological activity and ADME properties, medicinal chemists can develop a comprehensive understanding of the SAR and SPR for the this compound series, guiding the design of optimized drug candidates.

Mechanistic Investigations into the Biological Actions of 3 Octahydro Quinolizin 1 Yl Phenol

Identification and Validation of Primary Molecular Targets of 3-(Octahydro-quinolizin-1-yl)-phenol

There is no information available in published scientific literature identifying or validating any primary molecular targets for this compound. This includes a lack of data on its potential interactions with receptors, enzymes, or ion channels.

Biophysical Characterization of this compound Binding and Interaction with Macromolecular Targets

No studies have been found that provide a biophysical characterization of the binding and interaction of this compound with any macromolecular targets.

Systems Biology Approaches to Map the Comprehensive Biological Network Affected by this compound

There is no evidence of any systems biology approaches having been used to map the comprehensive biological network affected by this compound.

Compound Names Mentioned in this Article:

As no specific research on this compound was found, a data table of mentioned compounds cannot be generated.

Preclinical Metabolism and Pharmacokinetics of 3 Octahydro Quinolizin 1 Yl Phenol Non Human

In Vitro Metabolic Stability Assessment of 3-(Octahydro-quinolizin-1-yl)-phenol in Hepatic Microsomes and Hepatocytes (Non-Human)

No studies reporting the in vitro metabolic stability of this compound in hepatic microsomes or hepatocytes from any non-human species have been identified. Consequently, key parameters such as the half-life (t½) and intrinsic clearance (Clint) of this compound in these in vitro systems are unknown.

Identification and Characterization of Major Metabolites of this compound in Animal Models

There are no published data on the metabolic fate of this compound in any animal models. Research to identify and characterize the major metabolites resulting from Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways has not been reported.

Absorption, Distribution, and Excretion (ADE) Studies of this compound in Preclinical Species

Information regarding the absorption, distribution, and excretion of this compound following administration to preclinical species is not available. Key pharmacokinetic parameters such as bioavailability, volume of distribution, and routes of elimination have not been documented in the public domain.

Tissue Distribution and Brain Penetration Studies of this compound

Specific studies detailing the tissue distribution of this compound in various organs and tissues of animal models have not been published. Furthermore, there is no available data on the ability of this compound to cross the blood-brain barrier, and therefore its brain penetration and brain-to-plasma concentration ratio are unknown.

Computational and Theoretical Chemistry Studies of 3 Octahydro Quinolizin 1 Yl Phenol

Molecular Docking and Molecular Dynamics Simulations of 3-(Octahydro-quinolizin-1-yl)-phenol with Identified Protein Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding affinity and mode of action of a small molecule, such as this compound, within the binding site of a target protein. Following docking, molecular dynamics simulations can provide insights into the dynamic stability of the ligand-protein complex over time. nih.gov Such simulations are crucial for understanding the nuanced interactions that govern biological activity. researchgate.net A thorough search of scientific literature did not yield any studies that have performed molecular docking or molecular dynamics simulations specifically with this compound, indicating that its protein targets have likely not been identified or published.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Conformation of this compound

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and stable conformations of a molecule. researchgate.net These methods can determine properties such as orbital energies (HOMO-LUMO gap), electrostatic potential, and bond characteristics, which are fundamental to understanding a compound's chemical behavior and potential for interaction. researchgate.net No quantum chemical studies specifically focused on this compound were found in the available literature.

In Silico Prediction of ADME Properties and Druggability Profile for this compound and its Analogs

The prediction of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in assessing its potential as a drug candidate. researchgate.net In silico tools can forecast parameters like solubility, permeability, metabolic stability, and potential for toxicity, thereby guiding the selection and optimization of lead compounds. nih.gov Without any published data, the ADME profile and druggability of this compound and its analogs remain uncharacterized.

De Novo Design and Virtual Screening Approaches for Novel this compound Derivatives

De novo design and virtual screening are computational strategies used to discover novel chemical entities with desired biological activities. nih.govresearchgate.net De novo design involves the generation of new molecular structures within the constraints of a receptor's binding site, while virtual screening entails searching large libraries of existing compounds for potential hits. nih.gov The absence of a defined biological target and structure-activity relationship data for this compound precludes the application of these design and screening methodologies for the development of new derivatives.

Future Research Directions and Conceptual Applications of 3 Octahydro Quinolizin 1 Yl Phenol

Exploration of Undiscovered Biological Activities and Therapeutic Niches for 3-(Octahydro-quinolizin-1-yl)-phenol

The known pharmacological activity of this compound centers on its role as a ligand for opioid receptors, particularly the kappa opioid receptor (KOR). This interaction is a critical starting point for defining its therapeutic potential, but it is unlikely to represent the entirety of its biological effects. Future research should be directed towards a systematic exploration of its broader pharmacological profile to identify novel activities and previously unconsidered therapeutic applications.

A primary avenue of investigation involves screening this compound against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes. Given the structural similarities of the quinolizidine (B1214090) core to various endogenous alkaloids and neurotransmitters, there is a reasonable probability of identifying "off-target" interactions that could be therapeutically relevant. For instance, modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) or other central nervous system targets could represent untapped potential.

Furthermore, the known KOR agonism itself suggests several therapeutic niches that warrant deeper investigation. Beyond classical applications in pain management, KOR agonists are being explored for their potential in treating addiction, depression, and anxiety-related disorders. A detailed characterization of the signaling pathways activated by this compound at the KOR—for example, determining if it is a biased agonist—could reveal a more nuanced therapeutic profile with fewer side effects than existing KOR ligands.

Table 1: Known and Potential Biological Targets for this compound

| Target Class | Specific Target | Known/Potential | Rationale for Exploration |

| Opioid Receptors | Kappa Opioid Receptor (KOR) | Known | Primary pharmacological target; further investigation into biased agonism is needed. |

| Mu Opioid Receptor (MOR) | Potential | Screening for activity is necessary to determine selectivity and potential side-effect profile. | |

| Delta Opioid Receptor (DOR) | Potential | Comprehensive opioid receptor profiling is a standard part of preclinical assessment. | |

| Ion Channels | Nicotinic Acetylcholine Receptors (nAChRs) | Potential | Structural motifs in quinolizidine alkaloids show affinity for nAChRs. |

| Voltage-gated Sodium Channels | Potential | Some alkaloids are known to modulate ion channel function. | |

| Other GPCRs | Serotonin Receptors | Potential | Exploration of CNS-related off-target effects is crucial for a complete pharmacological profile. |

| Dopamine Receptors | Potential | Understanding interactions with dopaminergic systems is important for CNS-active compounds. |

Advanced Preclinical Development Strategies for this compound Lead Optimization

To transition this compound from a chemical entity to a viable drug candidate, a rigorous lead optimization program is essential. This process would involve systematic chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-activity relationship (SAR) studies would form the cornerstone of this effort. By synthesizing and testing a library of analogs, researchers can elucidate which parts of the molecule are critical for its activity. For example, modifications to the phenolic hydroxyl group, such as conversion to ethers or esters, could modulate potency and metabolic stability. Similarly, exploring different stereoisomers of the octahydro-quinolizine ring system is crucial, as biological targets are often highly sensitive to the three-dimensional arrangement of a molecule.

Another key aspect of lead optimization is improving the "drug-likeness" of the compound. This includes strategies to enhance oral bioavailability, prolong its half-life in the body, and ensure it can cross the blood-brain barrier if intended for CNS applications. Computational modeling and in vitro ADME assays can guide these efforts by predicting how different chemical modifications will affect the compound's behavior in a biological system.

Table 2: Potential Lead Optimization Strategies for this compound

| Strategy | Objective | Examples of Chemical Modifications |

| Enhance Potency | Increase affinity for the target receptor. | Substitution on the aromatic ring; modification of the phenolic hydroxyl group. |

| Improve Selectivity | Minimize off-target effects. | Fine-tuning the stereochemistry of the quinolizidine core; rigidification of the structure. |

| Optimize ADME Properties | Improve oral bioavailability, metabolic stability, and half-life. | Introduction of polar groups to modulate solubility; blocking sites of metabolism. |

| Enhance Blood-Brain Barrier Penetration | Increase concentration in the central nervous system. | Modulation of lipophilicity; introduction of carrier-mediated transport motifs. |

Potential for this compound as a Chemical Probe for Biological Target Validation

A well-characterized chemical probe is an invaluable tool for dissecting complex biological processes. If this compound demonstrates high potency and selectivity for a specific biological target, such as the KOR, it could be developed into such a probe. A chemical probe allows researchers to selectively activate or inhibit its target in cells or animal models, thereby elucidating the target's role in health and disease.

To serve as a robust chemical probe, this compound would need to meet several criteria. In addition to high selectivity, it should have a well-defined mechanism of action and be suitable for use in in vitro and in vivo experiments. If its current properties are not optimal, it could serve as a scaffold for the rational design of a more suitable probe.

For instance, a derivative of this compound could be synthesized with a "tag" or "handle" for visualization or protein pull-down experiments. A fluorescent tag would allow researchers to visualize the localization of the target receptor in cells, while a biotin (B1667282) tag could be used to isolate the receptor and its binding partners. Such tools would be instrumental in validating the KOR as a therapeutic target in various disease models and in discovering novel components of its signaling pathways.

Integration of Omics Technologies to Elucidate Comprehensive Biological Effects of this compound

To gain a holistic understanding of the biological consequences of treatment with this compound, the integration of "omics" technologies is indispensable. These approaches allow for the simultaneous measurement of thousands of biological molecules, providing an unbiased, system-wide view of a drug's effects.

Transcriptomics , through techniques like RNA-sequencing, can reveal how this compound alters gene expression. By treating cells or tissues with the compound and analyzing the resulting changes in the transcriptome, researchers can identify entire signaling pathways and cellular processes that are modulated by its action.

Proteomics can provide a snapshot of the changes in protein levels and post-translational modifications following compound treatment. This can help to identify the downstream effectors of the target receptor and can uncover mechanisms of action that are not apparent from genomic data alone.

By integrating data from these different omics levels, a comprehensive picture of the compound's mechanism of action can be constructed. This systems-level understanding is invaluable for predicting both therapeutic efficacy and potential side effects, and it can guide the future development of this compound and its analogs.

Table 3: Application of Omics Technologies in the Study of this compound

| Omics Technology | Biological Molecules Measured | Key Insights Gained |

| Transcriptomics (e.g., RNA-seq) | RNA transcripts | Identification of modulated genes and pathways; understanding of transcriptional regulation. |

| Proteomics (e.g., Mass Spectrometry) | Proteins and their modifications | Identification of downstream protein effectors; understanding of post-translational regulation. |

| Metabolomics (e.g., NMR, Mass Spectrometry) | Metabolites (e.g., lipids, amino acids) | Functional readout of cellular state; insights into metabolic reprogramming. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Octahydro-quinolizin-1-yl)-phenol, and what key reaction conditions are required?

- Methodology : The synthesis typically involves coupling octahydroquinolizine derivatives with phenolic precursors. Key steps include:

- Reductive amination : Reaction of ketones with amines under hydrogenation conditions using catalysts like Pd/C or PtO₂ .

- Nucleophilic substitution : Activation of the phenol group with bromine or chlorine derivatives, followed by substitution with the octahydroquinolizine moiety .

- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating enantiopure forms .

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.5–2.8 ppm for quinolizine protons) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software is widely used for refinement .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z ~275.2 for C₁₅H₂₁NO) .

Q. What are the primary challenges in handling and storing this compound?

- Safety Protocols :

- Hazards : Acute toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the phenol group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

- Approaches :

- DFT Calculations : To model transition states and predict reaction pathways (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) using AMBER or CHARMM force fields .

- Docking Studies : AutoDock Vina for evaluating binding affinity to enzymes like monoamine oxidases .

Q. How do experimental results for this compound’s stability under physiological conditions align with computational predictions?

- Contradiction Analysis :

- In Silico Predictions : LogP ~2.5 suggests moderate lipophilicity, but experimental HPLC retention times may indicate higher hydrophobicity due to aggregation .

- Degradation Studies : Use factorial design (e.g., varying pH, temperature) to identify instability hotspots. For example, acidic conditions (pH <3) hydrolyze the quinolizine ring .

Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?

- Troubleshooting :

- Isotopic Labeling : ¹⁵N or ¹³C labels to trace unexpected byproducts .

- Dynamic NMR : Detect conformational flexibility in the octahydroquinolizine ring causing split signals .

- Cross-Validation : Compare with structurally analogous compounds (e.g., 3-(Bromomethyl)phenol derivatives) to benchmark spectral patterns .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 65–75 | ≥95% |

| Reductive Amination | H₂ (1 atm), Pd/C, EtOH, 50°C | 80–85 | ≥98% |

| Column Chromatography | CH₂Cl₂:MeOH (9:1 → 7:3) | 70–78 | ≥99% |

Table 2 : Hazard Classification and Mitigation

| Hazard Type | GHS Code | Preventive Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Use fume hood; avoid ingestion |

| Skin Irritation | H315 | Wear nitrile gloves and lab coat |

| Respiratory Irritation | H335 | Use N95 mask in powdered form |

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.